Home > Products > Screening Compounds P140703 > insulin-like growth factor II, Leu(27)-
insulin-like growth factor II, Leu(27)- - 132729-29-4

insulin-like growth factor II, Leu(27)-

Catalog Number: EVT-1520838
CAS Number: 132729-29-4
Molecular Formula: C21H22BNO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Insulin-like growth factor II, Leu(27)-, is a synthetic analog of insulin-like growth factor II, which plays a crucial role in cellular growth, development, and metabolism. This compound is particularly notable for its selective binding to the type-II insulin-like growth factor receptor, distinguishing it from other analogs that may interact with multiple receptors. The specificity of Leu(27)- insulin-like growth factor II makes it a valuable tool in research related to growth factors and their signaling pathways.

Source and Classification

Insulin-like growth factor II is primarily produced in the liver and plays significant roles in fetal development and postnatal growth. The Leu(27) modification refers to the substitution of leucine at the 27th position in the amino acid sequence of insulin-like growth factor II, which enhances its selectivity for the type-II receptor. This compound falls under the category of peptide hormones and is classified as a growth factor.

Synthesis Analysis

Methods

The synthesis of Leu(27)- insulin-like growth factor II typically involves recombinant DNA technology. This process includes:

  1. Gene Cloning: The gene encoding human insulin-like growth factor II is cloned into an expression vector.
  2. Site-Directed Mutagenesis: Specific mutations are introduced to replace the amino acid at position 27 with leucine.
  3. Expression: The modified gene is expressed in suitable host cells such as Escherichia coli or insect cells (e.g., Bombyx mori).
  4. Purification: The expressed protein is purified using chromatographic techniques to obtain a homogenous product.

Technical Details

The purification process often involves affinity chromatography, which exploits the specific binding properties of the insulin-like growth factors to their receptors, allowing for effective separation from other proteins.

Molecular Structure Analysis

Structure

Data

The molecular formula for insulin-like growth factor II is C_152H_236N_42O_47S_6, with a molecular weight of approximately 34 kDa. The three-dimensional structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

Leu(27)- insulin-like growth factor II participates in various biochemical reactions primarily involving receptor binding and signaling cascades. Key reactions include:

  • Binding to Type-II IGF Receptor: High-affinity binding initiates downstream signaling pathways that promote cell proliferation and differentiation.
  • Interaction with Other Growth Factors: It may also interact with other signaling molecules, impacting various cellular functions.

Technical Details

Receptor binding studies typically employ techniques such as surface plasmon resonance or radiolabeled ligand assays to quantify binding affinities and kinetics.

Mechanism of Action

Process

The mechanism of action for Leu(27)- insulin-like growth factor II involves:

  1. Receptor Binding: Upon binding to the type-II IGF receptor, conformational changes occur that activate intracellular signaling pathways.
  2. Signal Transduction: This activation leads to phosphorylation events mediated by kinases, resulting in cellular responses such as increased DNA synthesis and cell survival.

Data

Studies have shown that Leu(27)- insulin-like growth factor II does not significantly activate type-I IGF receptors or insulin receptors, confirming its selective action on the type-II receptor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or lyophilized form.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Generally stable under refrigerated conditions but may degrade if exposed to extreme temperatures or pH levels.
  • pH Sensitivity: Optimal activity is observed within a physiological pH range (7.0-7.4).

Relevant data indicate that proper storage conditions are critical for maintaining the biological activity of this compound .

Applications

Leu(27)- insulin-like growth factor II has several scientific applications:

  • Research Tool: Used in studies investigating receptor specificity and signaling pathways associated with insulin-like growth factors.
  • Therapeutic Potential: Investigated for potential therapeutic applications in conditions related to impaired growth or metabolic disorders due to its selective receptor interactions.
  • Cell Culture Studies: Employed in cell culture experiments to assess its effects on cell proliferation and differentiation.
Structural and Molecular Characterization of IGF-II and Leu(27) Variants

Primary and Tertiary Structure of Insulin-like Growth Factor II (IGF-II)

Insulin-like Growth Factor II (IGF-II) is a 67-amino acid single-chain polypeptide with a molecular weight of approximately 7.5 kDa. Its primary structure includes B, C, A, and D domains, stabilized by three intra-molecular disulfide bonds (Cys9-Cys47, Cys52-Cys65, and Cys53-Cys66). The tertiary structure adopts an insulin-like fold, where the B-domain forms an α-helix, the A-domain contains a short helix and β-strands, and the C-domain acts as a flexible linker. The hydrophobic core centered around Phe19, Leu53, and Tyr27 is critical for structural stability and receptor interactions. Crystallographic studies reveal that the C-loop (residues 30-40) adopts a dynamic conformation that influences receptor binding specificity [3] [7].

Table 1: Structural Domains of IGF-II

DomainResiduesStructural FeaturesFunctional Role
B-domain1-29N-terminal α-helixIGF1R/IR binding
C-domain30-40Flexible loopReceptor specificity modulation
A-domain41-62α-helix + β-strandsCore stability
D-domain63-67C-terminal extensionIGF2R binding

Leu(27)-IGF-II: Design, Synthesis, and Structural Specificity

Leu(27)-IGF-II was engineered through site-directed mutagenesis, substituting Tyr27 with leucine to perturb interactions with the type-I IGF receptor (IGF1R) while preserving affinity for IGF2R. This analog is typically expressed in E. coli as a fusion protein with protein A, cleaved with CNBr, and purified via affinity chromatography and HPLC [1]. Structural analyses confirm that the leucine substitution eliminates hydrogen bonding capabilities and reduces steric bulk, altering the hydrophobic pocket in the B-domain. This modification does not disrupt overall folding but locally destabilizes the region essential for IGF1R engagement. The C-loop remains accessible for IGF2R binding, underscoring the mutation's selectivity [1] [6].

Receptor Binding Affinity Profiles: Selectivity for Type-II IGF Receptor (IGF2R) vs. Cross-Reactivity with IGF1R/Insulin Receptor

Leu(27)-IGF-II exhibits >50-fold reduced affinity for IGF1R and the insulin receptor (IR) compared to wild-type IGF-II, while maintaining near-native affinity for IGF2R. Competitive binding assays show:

  • IGF2R: IC₅₀ = 1 nM (vs. 0.18 nM for wild-type IGF-II) [8] [9].
  • IGF1R: IC₅₀ > 50 nM (vs. 0.18 nM for wild-type) [6] [8].
  • Insulin receptor: No detectable binding at concentrations ≤200 ng/ml [8].

This selectivity arises from structural differences in receptor binding interfaces. IGF2R recognizes IGF-II via domain 11, where the Phe19-Leu53 pair docks into a hydrophobic pocket unaffected by Tyr27 substitution. In contrast, IGF1R requires hydrogen bonding with Tyr27 for high-affinity binding. Cryo-EM studies further reveal that IGF-II binding to IGF2R induces asymmetric conformational changes distinct from insulin-bound IR complexes [3] [5].

Table 2: Receptor Binding Affinities of IGF-II Variants

LigandIGF2R (IC₅₀, nM)IGF1R (IC₅₀, nM)Insulin Receptor (IC₅₀, nM)
Wild-type IGF-II0.180.183,000
Leu27-IGF-II1.0>50No binding
Glu27-IGF-II9.254Not tested
Phe48Glu-IGF-II9.2*2.8*Not tested

*Represents fold-change relative to wild-type* [6] [8]

Mutagenesis Studies: Impact of Positional Modifications on Receptor Specificity

Systematic mutagenesis of IGF-II has identified key residues governing receptor selectivity:

  • Tyr27: Replacing tyrosine with leucine or glutamate reduces IGF1R affinity 25- to 54-fold but only modestly impacts IGF2R (3.4- to 9.2-fold reduction). This residue forms direct contacts with IGF1R's L1 domain but is peripheral to IGF2R's binding site [6] [8].
  • Phe48: Mutation to glutamate (Phe48Glu) specifically disrupts IGF2R binding (18-fold reduction) due to loss of hydrophobic interactions with domain 11. IGF1R affinity decreases only 2.8-fold, confirming Phe48's role in stabilizing IGF2R-selective conformations [6].
  • D-domain (residues 62-67): Deletion studies show this region contributes to IGF2R binding kinetics but is dispensable for IGF1R engagement. Analogues lacking residues 62-67 exhibit accelerated dissociation from IGF2R [1].

Table 3: Functional Impact of IGF-II Mutations

MutationEffect on IGF1R BindingEffect on IGF2R BindingPrimary Structural Consequence
Tyr27 → LeuSevere loss (25-fold ↓)Mild loss (3.4-fold ↓)Disrupted hydrogen bonding with IGF1R
Tyr27 → GluSevere loss (54-fold ↓)Moderate loss (9.2-fold ↓)Steric clash + charge repulsion
Phe48 → GluMild loss (2.8-fold ↓)Severe loss (18-fold ↓)Destabilized hydrophobic core in IGF2R interface
Δ62-67Minimal changeAccelerated dissociationImpaired D-domain anchoring [1] [6]

Properties

CAS Number

132729-29-4

Product Name

insulin-like growth factor II, Leu(27)-

Molecular Formula

C21H22BNO4

Synonyms

insulin-like growth factor II, Leu(27)-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.